
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C15H19N5O3
- Molecular Weight : 301.35 g/mol
Its structure features a piperazine core substituted with a dimethoxyphenyl group and a dimethoxypyrimidinyl moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit notable antitumor effects. In particular, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including:
- Inhibition of Protein Kinases : The compound may interact with key signaling pathways involved in tumor growth.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction via caspase activation |
MDA-MB-231 | 15.0 | Inhibition of EGFR signaling |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the modulation of bacterial cell wall synthesis and disruption of membrane integrity.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 16 µg/mL | Membrane disruption |
Case Studies
- Study on Antitumor Activity : A study involving the treatment of breast cancer cell lines with the compound showed a significant reduction in cell viability compared to untreated controls. The combination with doxorubicin enhanced the cytotoxic effect, suggesting a synergistic relationship that could be exploited for therapeutic purposes.
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of the compound against resistant strains of bacteria, it was found to outperform standard antibiotics in vitro, indicating its potential as a novel antimicrobial agent.
The biological activity of N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxy-pyrimidin-4-yl)piperazine-1-carboxamide can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for tumor survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
- DNA Interaction : Potential intercalation or binding to DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-14-6-5-13(11-15(14)27-2)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGCTPFQXHISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.